27-Carboxy-7-keto Cholesterol

CYP27A1 Sterol 27-Hydroxylase Oxysterol Metabolism

27-Carboxy-7-keto Cholesterol (CAS 148988-30-1) is the terminal CYP27A1 metabolite of 7-ketocholesterol. Its unique C27-carboxyl group increases polarity and alters efflux kinetics, distinguishing it from 7KC and 27HC. Essential for LC-MS/MS quantification of the 7KC detoxification axis in AMD, atherosclerosis, and cancer cytostasis research. Generic lipid extraction fails to recover this water-soluble endpoint. Procure this authentic standard to validate MRM transitions and resolve co-elution with neutral oxysterols. Compatible with deuterated internal standard (27-Carboxy-7-keto Cholesterol-d4).

Molecular Formula C27H42O4
Molecular Weight 430.6 g/mol
CAS No. 148988-30-1
Cat. No. B587754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name27-Carboxy-7-keto Cholesterol
CAS148988-30-1
Synonyms(3β)-3-Hydroxy-7-oxocholest-5-en-26-oic Acid; 
Molecular FormulaC27H42O4
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,24+,26+,27-/m1/s1
InChIKeyQOEPZHFZXUROGV-YYRFMTRJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





27-Carboxy-7-keto Cholesterol (CAS 148988-30-1) for Research Use: Procurement-Grade Oxysterol Standard


27-Carboxy-7-keto Cholesterol (CAS 148988-30-1), also designated as (3β)-3-Hydroxy-7-oxocholest-5-en-26-oic acid or 7KCh-27COOH, is a dual-functionalized oxysterol belonging to the class of cholesterol oxidation products [1]. Structurally, it is characterized by a ketone group at the C7 position and a carboxylic acid moiety at the C27 position of the cholesterol backbone, a unique combination that distinguishes it from monofunctional oxysterol analogs [2]. The compound is primarily utilized as a reference standard and an investigative tool in studies of cholesterol metabolism, CYP27A1-mediated detoxification pathways, and the biological evaluation of cytostatic sterols [3].

Technical Justification for Procuring 27-Carboxy-7-keto Cholesterol over Generic Oxysterol Substitutes


Substituting 27-Carboxy-7-keto Cholesterol with a simpler analog such as 7-ketocholesterol (7KC) or 27-hydroxycholesterol (27HC) is not scientifically valid for studies focused on terminal CYP27A1 metabolism, tissue-specific detoxification, or the independent evaluation of cytostatic oxysterol mechanisms [1][2]. While 7KC is a proximal noxious oxysterol that promotes inflammation and apoptosis, 27-Carboxy-7-keto Cholesterol represents a specific, downstream, water-soluble elimination product generated by the mitochondrial enzyme CYP27A1 [3]. The addition of the C27 carboxyl group confers distinct physicochemical properties—including increased polarity and altered cellular efflux kinetics—that fundamentally differentiate its biological handling and reporter utility from its precursors [4]. Procurement of this specific standard is therefore essential for accurate mass spectrometry-based quantification and for disentangling the cytotoxic effects of the parent 7KC from the downstream, potentially detoxified, carboxylated metabolite [5].

Quantitative Differentiation: Evidence for Selecting 27-Carboxy-7-keto Cholesterol over Closest Oxysterol Analogs


CYP27A1 Substrate Specificity: 4-Fold Higher Metabolic Rate of 7-Ketocholesterol over Cholesterol

While the precursor 7-ketocholesterol (7KCh) and the endogenous substrate cholesterol exhibit similar binding affinities for purified recombinant CYP27A1, the enzyme processes 7KCh at a significantly accelerated rate. This quantitative enzymatic preference establishes 7KCh—and by extension, its downstream metabolite 27-Carboxy-7-keto Cholesterol (7KCh-27COOH)—as a preferential substrate for this detoxification pathway [1].

CYP27A1 Sterol 27-Hydroxylase Oxysterol Metabolism Enzyme Kinetics Retinal Pigment Epithelium

Tissue-Specific Localization: 27-Carboxy-7-keto Cholesterol Detected Exclusively in Retinal Pigment Epithelium (RPE)

In contrast to its precursor 7KCh, which is broadly distributed, the terminal carboxylated metabolite 27-Carboxy-7-keto Cholesterol (7KCh-27COOH) exhibits strict tissue-specific compartmentalization. Gas chromatography-mass spectrometry (GC-MS) analysis of bovine ocular tissues confirmed the presence of 7KCh-27COOH exclusively within the retinal pigment epithelium (RPE), with no detectable levels in the adjacent neural retina [1][2].

Retinal Metabolism Age-Related Macular Degeneration CYP27A1 Oxysterol Tissue-Specific Biomarker

CYP27A1 Expression Gradient: 2-4 Fold Higher Enzyme Levels in Human RPE Underpin Localized Metabolite Generation

The exclusive detection of 27-Carboxy-7-keto Cholesterol in the RPE is mechanistically supported by a quantifiable gradient in CYP27A1 enzyme expression. Quantitative assessments in human tissue demonstrate that CYP27A1 protein levels are 2- to 4-fold higher in the RPE compared to the adjacent neural retina [1]. This expression bias directly correlates with the RPE's unique capacity to generate the 27-carboxylated oxysterol metabolite.

CYP27A1 Gene Expression Retinal Pigment Epithelium Oxysterol Enzyme Quantification

Structural Differentiation from Monofunctional Oxysterols: Dual 7-Keto and 27-Carboxyl Functionality

27-Carboxy-7-keto Cholesterol possesses a unique dual modification pattern comprising a 7-ketone and a terminal 27-carboxylic acid group. This contrasts sharply with the most common alternative oxysterol standards, such as 7-ketocholesterol (7KC, C27H44O2, CAS 566-28-9) which lacks the carboxyl group, and 27-hydroxycholesterol (27HC, C27H46O2, CAS 20380-11-4) which lacks the 7-keto group and features an alcohol rather than an acid [1][2][3].

Oxysterol Cholesterol Metabolism Chemical Structure Physicochemical Properties Metabolite Identification

Validated Application Scenarios for 27-Carboxy-7-keto Cholesterol (CAS 148988-30-1) in Research and Analytical Workflows


Quantitative LC-MS/MS or GC-MS Analysis of CYP27A1 Activity in Retinal and Hepatic Tissues

Based on evidence confirming 27-Carboxy-7-keto Cholesterol as the specific, terminal metabolite of 7-ketocholesterol generated by CYP27A1 in the retinal pigment epithelium (RPE) [1], this compound is the definitive analytical standard for monitoring CYP27A1-mediated detoxification. Researchers investigating oxysterol flux in models of age-related macular degeneration (AMD) or hepatic sterol clearance must use this standard to establish validated multiple reaction monitoring (MRM) transitions and to differentiate the carboxylated product from co-eluting neutral oxysterols like 27-hydroxycholesterol (27HC) [2].

Investigation of Oxysterol-Mediated Cytostatic Activity and Cancer Cell Proliferation Assays

Given its established classification as a cytostatic sterol associated with the treatment of conditions characterized by rapidly growing cells , this compound serves as a critical probe for delineating the specific contributions of terminal carboxylated oxysterols to cell cycle arrest. In cancer biology research, procuring 27-Carboxy-7-keto Cholesterol enables investigators to directly compare its growth-inhibitory effects against its noxious precursor 7-ketocholesterol (7KC) or other hydroxylated analogs [3]. This differentiation is essential for understanding whether C27 carboxylation represents a true detoxification event or the generation of an equally potent, water-soluble cytostatic agent.

Lipidomics and Oxysterol Profiling in Cardiovascular and Inflammatory Disease Models

In targeted lipidomics studies of atherosclerotic plaque, foam cells, or inflamed endothelium, the accurate quantification of the entire 7-ketocholesterol metabolic axis is required. Since 27-Carboxy-7-keto Cholesterol has increased polarity relative to precursor oxysterols [4], generic extraction and chromatography methods optimized for neutral lipids often fail to recover or resolve it properly. Procurement of this specific standard is therefore mandatory for method development and validation, enabling the precise measurement of this water-soluble endpoint in biological matrices and providing a more complete picture of cholesterol oxidation and clearance in disease states.

In Vitro Metabolism and Pharmacokinetic (PK) Studies Using Isotope-Labeled Analogs

The existence of stable isotope-labeled analogs, such as 27-Carboxy-7-keto Cholesterol-d4 [5], directly supports the procurement of the unlabeled compound for use as a reference standard. In drug metabolism and pharmacokinetic (DMPK) studies evaluating the clearance of oxysterol-like small molecules, the unlabeled 27-Carboxy-7-keto Cholesterol is used as an authentic co-elution standard to confirm metabolite identity and to calculate response factors for absolute quantification when paired with its deuterated internal standard.

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